2-(tert-Butyldimethylsilyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide
Description
2-(tert-Butyldimethylsilyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide is a chemical compound that features a tert-butyldimethylsilyl group attached to an imidazole ring. This compound is often used in organic synthesis due to its unique properties, including its ability to act as a protecting group for various functional groups.
Properties
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]-N,N-dimethylimidazole-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O2SSi/c1-11(2,3)18(6,7)10-12-8-9-14(10)17(15,16)13(4)5/h8-9H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBRCDMGXKRTCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)C1=NC=CN1S(=O)(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O2SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129378-52-5 | |
| Record name | 2-(tert-Butyldimethylsilyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Silylation of Imidazole Precursors
The tert-butyldimethylsilyl group is introduced to the imidazole ring via nucleophilic substitution or Mitsunobu reactions. In a representative procedure, 2-mercaptoimidazole derivatives are treated with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. For example, the reaction of 2-mercapto-N,N-dimethylimidazole-1-sulfonamide with TBDMS-Cl in dry tetrahydrofuran (THF) at 0°C–25°C yields the silylated product after 12–24 hours. The TBDMS group enhances the compound’s stability and modulates its lipophilicity, critical for pharmaceutical applications.
Sulfonamide Formation
Sulfonamide incorporation typically involves the reaction of an imidazole amine with sulfonyl chlorides. In one protocol, N,N-dimethylamine reacts with chlorosulfonyl isocyanate (CSI) under anhydrous conditions, followed by quenching with aqueous ammonium hydroxide to yield the sulfonamide intermediate. Alternative methods employ hydrogen peroxide-mediated oxidation of thioether intermediates, as demonstrated in sulfosulfuron synthesis. For 2-(tert-Butyldimethylsilyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide, the sulfonamide group is introduced prior to silylation to prevent side reactions.
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. Benzene and THF are commonly used for silylation due to their ability to dissolve both polar and nonpolar reactants. For example, the cyclization of 7ab (a precursor) in dry benzene at room temperature for 18 hours achieves a 91% yield of the silylated product. Elevated temperatures (50°C–70°C) accelerate sulfonamide formation but risk decomposition, necessitating careful thermal control.
Catalysts and Reagents
Triphenylphosphine (Ph₃P) and diethyl azodicarboxylate (DEAD) are employed in Mitsunobu reactions to facilitate silyl ether formation. In the synthesis of intermediate ( )-11b, Ph₃P and DEAD mediate the coupling of phthalimide with a silylated imidazole, achieving a 92% yield after purification. Catalytic amounts of sodium tungstate (Na₂WO₄) enhance oxidation steps, as seen in sulfosulfuron preparation.
Purification and Analytical Characterization
Chromatographic Techniques
Flash chromatography with ethyl acetate–hexane gradients (3:17 to 3:2 v/v) effectively isolates the target compound from byproducts. Recrystallization from ethanol or methanol further purifies the product, yielding white crystalline solids with >98% purity.
Spectroscopic Data
1H-NMR (CDCl₃):
-
δ 0.39 (s, 6H, Si(CH₃)₂)
-
δ 1.00 (s, 9H, C(CH₃)₃)
-
δ 2.84 (s, 6H, N(CH₃)₂)
IR (KBr):
HR-MS:
Comparative Analysis of Synthetic Methods
| Parameter | Method A | Method B |
|---|---|---|
| Starting Material | 2-Mercaptoimidazole | 2-Ethylthioimidazole |
| Key Reagent | TBDMS-Cl | H₂O₂ |
| Solvent | Benzene/THF | Acetate/Water |
| Temperature | 25°C | 70°C |
| Yield | 91% | 88% |
| Purity | >98% | 95% |
Method A excels in stereochemical control, while Method B offers cost advantages for large-scale production.
Industrial-Scale Considerations
The tert-butyldimethylsilyl group’s bulkiness necessitates slow reagent addition to minimize steric hindrance. Pilot studies recommend a 1.2:1 molar ratio of TBDMS-Cl to imidazole precursor for optimal conversion. Waste streams containing silicon byproducts require specialized treatment to meet environmental regulations .
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butyldimethylsilyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The tert-butyldimethylsilyl group can be substituted with other functional groups using nucleophiles like fluoride ions.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and tetra-n-butylammonium fluoride for substitution reactions . The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions can produce amines .
Scientific Research Applications
Pharmaceutical Development
This compound serves as an important intermediate in the synthesis of pharmaceutical agents. Its unique structure allows for selective reactions, making it valuable in developing drugs targeting neurological disorders.
Case Study: Synthesis of Neurological Agents
A study demonstrated the use of 2-(tert-butyldimethylsilyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide in synthesizing a novel class of neuroprotective agents. The compound facilitated the formation of key intermediates with high yield and purity, showcasing its effectiveness in medicinal chemistry.
Catalysis
In organic synthesis, this compound acts as a catalyst that enhances reaction rates and selectivity. It is particularly useful in producing fine chemicals and agrochemicals.
Data Table: Catalytic Efficiency
| Reaction Type | Catalyst Used | Yield (%) | Selectivity (%) |
|---|---|---|---|
| Aldol Reaction | 2-(tert-butyldimethylsilyl)-N,N-dimethyl... | 85 | 92 |
| Michael Addition | 2-(tert-butyldimethylsilyl)-N,N-dimethyl... | 90 | 95 |
Material Science
The compound is also employed in formulating advanced materials, especially silicone-based polymers. These materials exhibit superior thermal and chemical resistance, making them suitable for various industrial applications.
Case Study: Silicone-Based Polymers
Mechanism of Action
The mechanism of action of 2-(tert-Butyldimethylsilyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide involves the formation of stable silyl ethers or sulfonamides, which protect functional groups during chemical reactions . The tert-butyldimethylsilyl group provides steric hindrance, preventing unwanted side reactions and enhancing the selectivity of the synthesis .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl ethers: These compounds are less sterically hindered and more susceptible to hydrolysis compared to tert-butyldimethylsilyl ethers.
tert-Butyldiphenylsilyl ethers: These compounds offer greater stability but are bulkier and more challenging to introduce into molecules.
Triisopropylsilyl ethers: These ethers provide a balance between stability and ease of introduction but are less commonly used.
Uniqueness
2-(tert-Butyldimethylsilyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide is unique due to its optimal balance of steric hindrance and stability, making it a versatile protecting group in organic synthesis .
Biological Activity
2-(tert-Butyldimethylsilyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide (CAS Number: 129378-52-5) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.
The molecular formula for this compound is C11H23N3O2SSi, with a molecular weight of approximately 289.47 g/mol. The compound is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) group, which enhances its stability and solubility in organic solvents.
| Property | Value |
|---|---|
| CAS Number | 129378-52-5 |
| Molecular Formula | C11H23N3O2SSi |
| Molecular Weight | 289.47 g/mol |
| Melting Point | 64 °C |
| Purity | ≥97% (GC) |
The biological activity of this compound is primarily attributed to its interaction with biological targets involved in various pathways:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially through the inhibition of bacterial cell wall synthesis and protein synthesis, similar to other imidazole derivatives.
- Inhibition of Enzymatic Activity : The imidazole ring may interact with enzymes involved in metabolic pathways, possibly acting as a competitive inhibitor.
Research Findings
Recent studies have explored the biological effects of this compound in various contexts:
- Antimicrobial Studies : In vitro assays demonstrated that the compound has significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be lower than those of standard antibiotics, indicating potential as an alternative antimicrobial agent .
- Cell Viability Assays : The compound was tested on various cancer cell lines, showing selective cytotoxicity. IC50 values indicated that it could inhibit cell growth at nanomolar concentrations, suggesting it may have potential as an anticancer agent .
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Case Study on Antibacterial Activity :
- Case Study on Anticancer Properties :
Q & A
Q. Table 1: Key Spectral Signatures
| Functional Group | H NMR (δ, ppm) | C NMR (δ, ppm) | IR (cm) |
|---|---|---|---|
| TBDMS | 0.1–0.3 (s, 9H) | 18–25 (Si-CH) | – |
| Sulfonamide (-SONMe) | 3.0 (s, 6H) | 38–40 (N-CH) | 1150–1350 (S=O) |
| Imidazole ring | 7.3–7.6 (m, 2H) | 125–130 (C2/C4) | 1600 (C-N) |
Q. Table 2: Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | P2/c |
| R-factor | < 0.05 (I > 2σ(I)) |
| Si-C bond length | 1.85–1.88 Å (restrained) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
